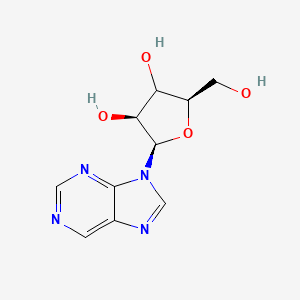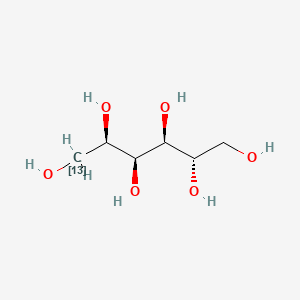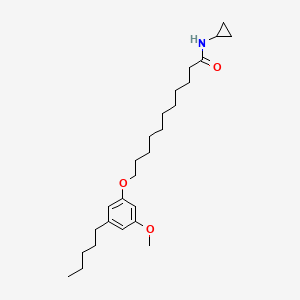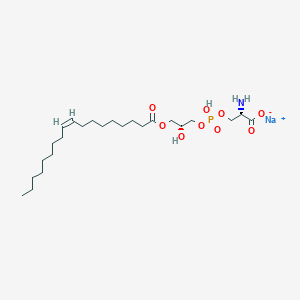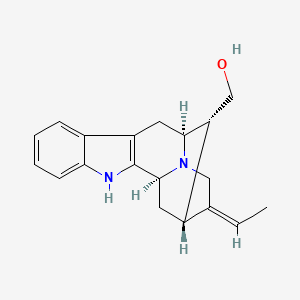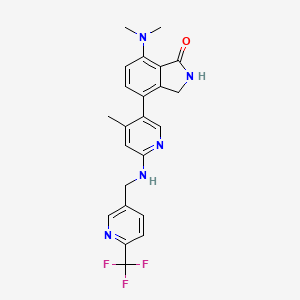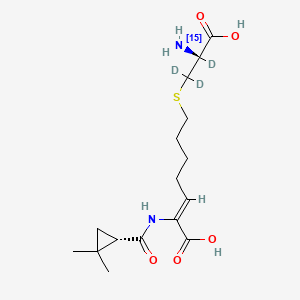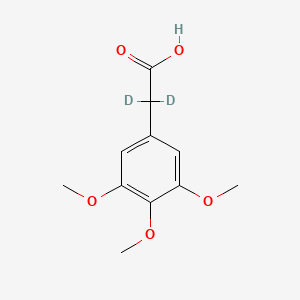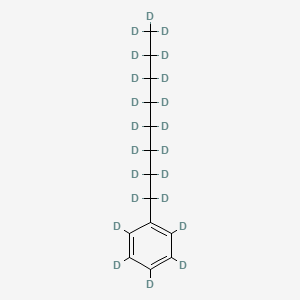
Octylbenzene-d22
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octylbenzene-d22 is synthesized through the deuteration of Octylbenzene. The process involves the replacement of hydrogen atoms in Octylbenzene with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle high pressures and temperatures required for the deuteration reaction. The purity of the final product is ensured through rigorous quality control measures, including gas chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
Octylbenzene-d22 undergoes various chemical reactions, including:
Substitution: The benzylic hydrogens can be substituted with halogens using reagents like N-bromosuccinimide (NBS) under radical conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: N-bromosuccinimide (NBS) under radical conditions.
Major Products
Oxidation: Benzoic acids.
Substitution: Benzylic halides.
Applications De Recherche Scientifique
Octylbenzene-d22 is extensively used in scientific research due to its unique properties:
Chemistry: Used as a tracer in the study of reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: Utilized in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals.
Industry: Applied in the synthesis of specialty chemicals and as a standard in chromatography experiments.
Mécanisme D'action
The mechanism of action of Octylbenzene-d22 involves its incorporation into drug molecules as a stable isotope. The deuterium atoms in this compound replace hydrogen atoms, which can affect the pharmacokinetic and metabolic profiles of the drug. This is due to the kinetic isotope effect, where the presence of deuterium slows down the rate of metabolic reactions, leading to prolonged drug action and reduced formation of toxic metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
Octylbenzene: The non-deuterated form of Octylbenzene-d22.
Benzylbenzene: Another alkylbenzene with a different alkyl chain length.
Dodecylbenzene: An alkylbenzene with a longer alkyl chain.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in scientific research, particularly in the study of drug metabolism and pharmacokinetics. The presence of deuterium atoms allows for precise tracking and quantitation of the compound in various systems, making it a valuable tool in both academic and industrial research .
Propriétés
Formule moléculaire |
C14H22 |
|---|---|
Poids moléculaire |
212.46 g/mol |
Nom IUPAC |
1,2,3,4,5-pentadeuterio-6-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)benzene |
InChI |
InChI=1S/C14H22/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6,8,11H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D,8D2,9D,10D,11D2,12D,13D |
Clé InChI |
CDKDZKXSXLNROY-FEGNEZOYSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])[2H])[2H] |
SMILES canonique |
CCCCCCCCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


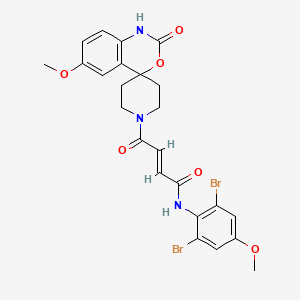
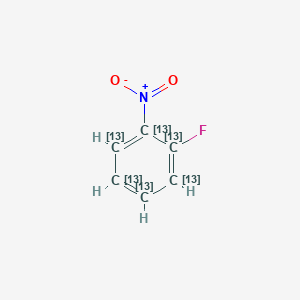

![3',6'-Dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbohydrazide](/img/structure/B12403239.png)
